molecular formula C11H14BrNO2 B1454795 5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine CAS No. 1239611-33-6

5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine

Cat. No. B1454795
CAS RN: 1239611-33-6
M. Wt: 272.14 g/mol
InChI Key: LMVFIXWIZWYLAD-UHFFFAOYSA-N
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Description

“5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine” is a chemical compound with the molecular formula C11H14BrNO2 . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, 5-Bromo-2-methoxypyridine has been used as a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of “5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine” consists of a pyridine ring substituted with a bromine atom, a methyl group, and an oxan-4-yloxy group .


Chemical Reactions Analysis

The bromination of similar compounds has been studied extensively. For example, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .

Scientific Research Applications

Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential antitumor, antibacterial, or antiviral activities. The bromine atom in particular makes it a good candidate for further functionalization through palladium-catalyzed cross-coupling reactions .

Agriculture

In the agricultural sector, derivatives of this compound could be explored for their potential use as precursors in the synthesis of herbicides or pesticides. The presence of the oxan-4-yloxy group might interact with biological systems in plants or pests, leading to the development of new agrochemicals .

Materials Science

“5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine” can serve as a building block in the creation of novel materials. Its molecular structure could be utilized in the design of organic semiconductors, which are used in the production of light-emitting diodes, solar cells, and transistors .

Environmental Science

This compound’s reactivity with various environmental pollutants could be studied to develop new methods of detoxification or degradation of hazardous substances. It may also play a role in the creation of sensors that detect environmental toxins .

Biochemistry

In biochemistry research, this compound could be used to study enzyme-substrate interactions, given its structural similarity to pyridine-based biological molecules. It could also be a candidate for the design of enzyme inhibitors that have therapeutic applications .

Pharmacology

The compound’s potential pharmacological applications include serving as a precursor in the synthesis of molecules with central nervous system activity or cardiovascular effects. Its modification could lead to the development of new therapeutic agents .

Chemical Engineering

“5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine” may be involved in process optimization studies, where its properties could be harnessed to improve reaction efficiencies or develop new catalytic systems .

Analytical Chemistry

Lastly, in analytical chemistry, this compound could be used as a standard or reagent in chromatography and spectrometry techniques to quantify or identify other substances due to its distinct chemical properties .

properties

IUPAC Name

5-bromo-3-methyl-2-(oxan-4-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8-6-9(12)7-13-11(8)15-10-2-4-14-5-3-10/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVFIXWIZWYLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine

Synthesis routes and methods

Procedure details

The title compound was prepared from 5-bromo-2-hydroxy-3-methylpyridine and tetrahydro-4H-pyran-4-ol in analogy to Example 9c): colorless solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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